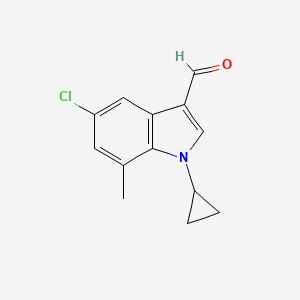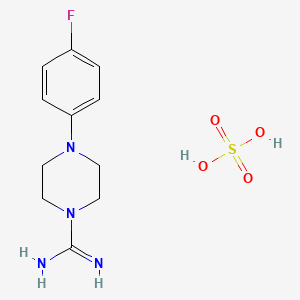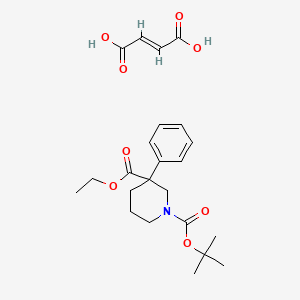
5-クロロ-1-シクロプロピル-7-メチル-1H-インドール-3-カルバルデヒド
説明
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular weight of 193.63 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .科学的研究の応用
医薬品研究
インドール誘導体は、幅広い生物活性を持つことが知られており、さまざまな薬理活性分子の合成に使用されています。 これらは、糖尿病合併症に関与するアルドース還元酵素(ALR2)やアルデヒド還元酵素(ALR1)などの酵素阻害剤として、特に医薬品開発における前駆体として機能することができます .
農業化学
インドール-3-酢酸などのインドール化合物は、植物ホルモンとして重要な役割を果たします。 インドールの誘導体は、これらの植物成長調節特性を模倣または強化するように合成することができます .
有機合成
インドールは、複雑な分子構造を効率的に構築するために使用される多成分反応(MCR)における重要な中間体として役立ちます。 対象化合物は、そのような合成経路に関与する可能性があります .
抗ウイルス剤
一部のインドール誘導体は、分子ドッキング研究を通じて、潜在的な抗HIV特性について研究されています。 問題の化合物は、同様の抗ウイルス活性についても検討される可能性があります .
癌研究
インドール誘導体は、抗癌特性について調査されています。 それらは癌細胞と相互作用し、さまざまな種類の癌を標的とする新規治療薬の一部になる可能性があります .
材料科学
インドールは、特定の電子またはフォトン特性を持つ新しい材料の開発に貢献できます。この化合物は、そのユニークな構造により、そのような用途の候補となる可能性があります。
The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and … A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in …
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Some indole derivatives are known to have high gastrointestinal absorption . .
Result of Action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
生化学分析
Biochemical Properties
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as protein kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aryl hydrocarbon receptor pathway, which plays a role in regulating immune responses and detoxification processes . Additionally, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it can inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can lead to sustained changes in cellular metabolism and gene expression, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can also affect its stability and degradation, as well as its ability to exert its biological effects.
特性
IUPAC Name |
5-chloro-1-cyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWOWSTHBSRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)